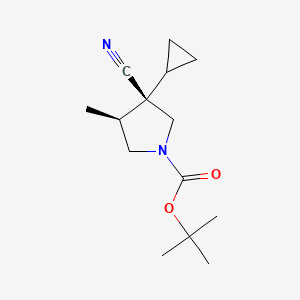
tert-butyl (3R,4S)-3-cyano-3-cyclopropyl-4-methyl-pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3R,4S)-3-cyano-3-cyclopropyl-4-methyl-pyrrolidine-1-carboxylate is a complex organic compound featuring a tert-butyl group, a cyano group, and a cyclopropyl group attached to a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,4S)-3-cyano-3-cyclopropyl-4-methyl-pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common approach involves the use of N-tert-butoxycarbonyl-L-isoleucinal and allyl bromide as starting materials . The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (3R,4S)-3-cyano-3-cyclopropyl-4-methyl-pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
tert-Butyl (3R,4S)-3-cyano-3-cyclopropyl-4-methyl-pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl (3R,4S)-3-cyano-3-cyclopropyl-4-methyl-pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the cyclopropyl group provides steric hindrance, influencing the compound’s reactivity. The tert-butyl group can enhance the compound’s stability and solubility in organic solvents .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- 1-tert-butyl-1-methylcyclohexane
Uniqueness
tert-Butyl (3R,4S)-3-cyano-3-cyclopropyl-4-methyl-pyrrolidine-1-carboxylate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity patterns. The presence of the cyano group, cyclopropyl ring, and tert-butyl group makes it a versatile compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C14H22N2O2 |
|---|---|
Peso molecular |
250.34 g/mol |
Nombre IUPAC |
tert-butyl (3R,4S)-3-cyano-3-cyclopropyl-4-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H22N2O2/c1-10-7-16(12(17)18-13(2,3)4)9-14(10,8-15)11-5-6-11/h10-11H,5-7,9H2,1-4H3/t10-,14-/m1/s1 |
Clave InChI |
NQUHMTFXZDZSNI-QMTHXVAHSA-N |
SMILES isomérico |
C[C@@H]1CN(C[C@@]1(C#N)C2CC2)C(=O)OC(C)(C)C |
SMILES canónico |
CC1CN(CC1(C#N)C2CC2)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl N-pyrrolo[1,2-B]pyridazin-4-ylcarbamate](/img/structure/B13916916.png)
![9H-fluoren-9-ylmethyl N-[(2S)-1-phenyl-3-trityloxypropan-2-yl]carbamate](/img/structure/B13916927.png)
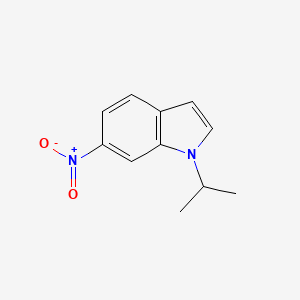
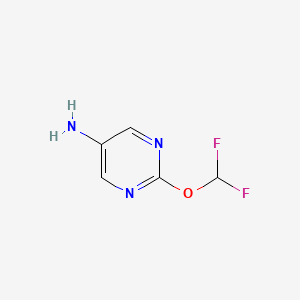
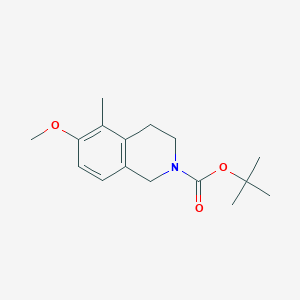


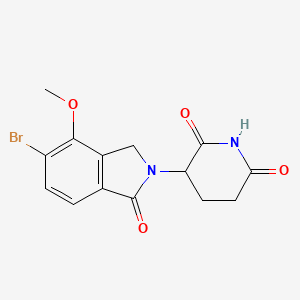
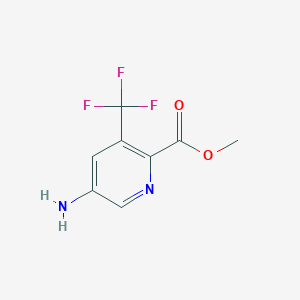
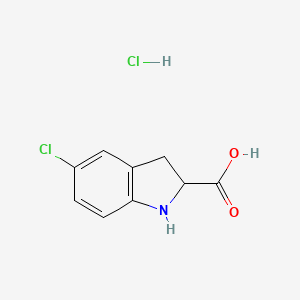
![3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene;2,2,2-trifluoroacetic acid](/img/structure/B13916967.png)
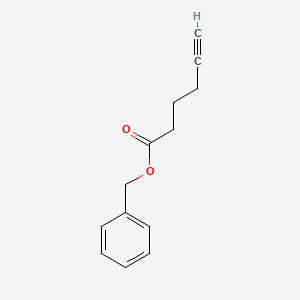
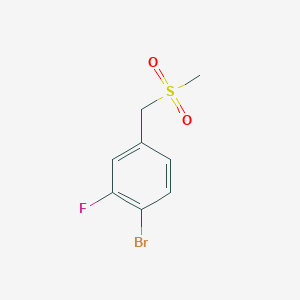
![[(4,5-Diphenyloxazol-2-ylthio)methyl] methyl cyanocarbonimidodithioate](/img/structure/B13916982.png)
